3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-3-1-2-8(6-9)11-5-4-10(15(18)19)7-12(11)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZPMUDLOKQAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Synthetic Pathways and Transformations
Investigation of Catalytic Cycles in Cross-Coupling Reactions
The construction of the biphenyl (B1667301) backbone of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This process involves the coupling of an aryl halide with an organoboron species. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
Oxidative Addition Processes
Oxidative addition is a crucial and often rate-determining step in the catalytic cycle. libretexts.orgnih.gov It involves the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of an aryl halide. yonedalabs.comacs.org This reaction converts the palladium from its Pd(0) oxidation state to Pd(II), forming a square planar organopalladium(II) halide intermediate. chemrxiv.orgcsbsju.edu
The general mechanism can be depicted as: Pd(0)L_n + R-X → R-Pd(II)(X)L_n
For the synthesis of this compound, one potential pathway involves the oxidative addition of a palladium(0) catalyst to either a 2-halosubstituted-4-nitrobenzoic acid derivative or a 1-halo-3-fluorobenzene derivative. The reactivity of the aryl halide in this step is highly dependent on the nature of the halogen (I > Br > Cl) and the electronic properties of the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups can influence the rate of this step. rsc.org The choice of ligands (L), typically bulky and electron-rich phosphines, is also critical as they stabilize the palladium center and modulate its reactivity. nih.govnih.gov Mechanistic models suggest that the oxidative addition can proceed through different pathways, including a concerted, non-polar, three-center transition state or a more polar, S_NAr-like mechanism, depending on the substrate and reaction conditions. rsc.org
Transmetalation and Reductive Elimination Steps
Following oxidative addition, the transmetalation step occurs. In the context of a Suzuki-Miyaura coupling, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) center, displacing the halide. yonedalabs.comwikipedia.org This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species ([R'-B(OH)3]^-). wikipedia.orgresearchgate.net The exact mechanism of transfer from the boronate complex to the palladium intermediate is complex but results in a diarylpalladium(II) species. chemrxiv.orgresearchgate.net
The catalytic cycle concludes with reductive elimination. libretexts.org In this step, the two organic ligands on the diarylpalladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biphenyl product. yonedalabs.com This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. chemrxiv.org For reductive elimination to occur, the two aryl groups typically need to be in a cis orientation on the palladium complex. libretexts.org The steric and electronic properties of the ligands and the aryl groups themselves can significantly influence the rate and efficiency of this final step. wikipedia.org
Table 1: Key Steps in a Generic Suzuki-Miyaura Catalytic Cycle
| Step | Reactants | Transformation | Product |
| Oxidative Addition | Pd(0) Catalyst, Aryl Halide (Ar-X) | Pd inserts into the Ar-X bond. | Aryl-Pd(II)-Halide Complex |
| Transmetalation | Aryl-Pd(II)-Halide, Boronate ([Ar'-B(OH)3]⁻) | Ar' group replaces the halide on the Pd center. | Diaryl-Pd(II) Complex |
| Reductive Elimination | Diaryl-Pd(II) Complex | The two aryl groups couple and detach from Pd. | Biaryl Product (Ar-Ar'), Pd(0) Catalyst |
Role of Solvents and Additives in Reaction Kinetics and Selectivity
Solvents and additives play a multifaceted role in palladium-catalyzed cross-coupling reactions, significantly impacting reaction kinetics and selectivity. researchgate.netwhiterose.ac.ukrsc.org The choice of solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of the individual steps in the catalytic cycle. researchgate.net For instance, polar solvents can accelerate oxidative addition, particularly for substrates like aryl triflates that proceed through polar, nucleophilic displacement pathways. researchgate.netnih.gov In contrast, nonpolar solvents might be preferred for other substrate combinations to achieve different selectivity. nih.gov
Additives, particularly bases in the Suzuki-Miyaura reaction, are essential. The base not only facilitates the formation of the active boronate species but can also influence the catalyst itself by coordinating to the palladium center. wikipedia.orgresearchgate.net The choice of base (e.g., carbonates like K2CO3, phosphates like K3PO4, or hydroxides) can affect reaction rates and yields. nih.gov Other additives, such as salts, can also alter the nature of the active catalytic species, potentially leading to the formation of anionic palladium complexes that exhibit different reactivity and selectivity. researchgate.net
Table 2: Effect of Solvent Polarity on Cross-Coupling Selectivity
| Solvent Type | Polarity | General Effect on Oxidative Addition | Potential Impact on Selectivity |
| Nonpolar (e.g., Toluene (B28343), Dioxane) | Low | Generally favors less polar transition states. | Can favor oxidative addition at C-Cl bonds over C-OTf. nih.gov |
| Polar Aprotic (e.g., DMF, DMSO) | High | Can accelerate reactions with polar transition states. | Can favor oxidative addition at C-OTf bonds over C-Cl. researchgate.netnih.gov |
| Polar Protic (e.g., H2O, Alcohols) | High | Can participate in the transmetalation step and affect base efficacy. researchgate.net | Influences boronate formation and catalyst stability. |
Mechanisms of Nitro Group Functionalization and Transformation
The nitro and fluoro groups on the this compound scaffold are key sites for further chemical modification. Their reactivity is dominated by the strong electron-withdrawing nature of the nitro group.
Nucleophilic Aromatic Substitution Involving Nitro and Fluoro Groups
Nucleophilic aromatic substitution (S_NAr) is a primary mechanism for modifying the aromatic rings of the title compound. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which activate the ring towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov
The S_NAr mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step involves the temporary loss of aromaticity and is typically the rate-determining step. nih.gov
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. nih.gov
In this compound, the fluoro group is a potential leaving group. Although fluoride (B91410) is a poor leaving group in S_N2 reactions, it is effective in S_NAr because the C-F bond cleavage occurs in the fast, second step of the reaction. masterorganicchemistry.com The reactivity of the 3'-fluoro position would be activated by the electron-withdrawing effect of the nitro group on the other ring, transmitted through the biphenyl system, though this effect is less pronounced than direct ortho/para activation. More significantly, the nitro group strongly activates the positions ortho and para to it on its own ring for potential S_NAr reactions if other leaving groups were present. researchgate.net
Reductive Transformations of the Nitro Group
The nitro group is readily transformed into an amino group via reduction, a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com
Several mechanistic pathways exist for the reduction of aromatic nitro compounds:
Catalytic Hydrogenation: This is a common and clean method involving the use of molecular hydrogen (H2) and a metal catalyst, such as palladium, platinum, or Raney nickel. masterorganicchemistry.comorientjchem.org The reaction proceeds on the surface of the catalyst, where the nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine. rsc.org
The reduction pathway can be complex, with various intermediates possible. Under certain conditions, intermediates like nitrosoarenes and N-hydroxylamines can be formed. nih.gov These intermediates can sometimes react with each other to form dimeric species like azoxy, azo, and hydrazo compounds, although conditions are typically chosen to favor the complete reduction to the amine. orientjchem.org
Table 3: Common Reagents for Aromatic Nitro Group Reduction
| Method | Reagents | Typical Intermediates | Final Product |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | R-NO, R-NHOH | R-NH₂ masterorganicchemistry.comrsc.org |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | R-NO, R-NHOH | R-NH₂ masterorganicchemistry.com |
| Transfer Hydrogenation | Hydrazine (B178648) (N₂H₄), Cyclohexene | R-NO, R-NHOH | R-NH₂ mdpi.com |
Stereochemical Considerations in Synthesis and Reactivity
The stereochemistry of this compound is a critical aspect of its molecular architecture, primarily centered around the phenomenon of atropisomerism. This form of axial chirality arises from hindered rotation around the single bond connecting the two phenyl rings. The presence of substituents in the ortho positions of the biphenyl system can create a significant energy barrier to rotation, potentially leading to stable, isolable enantiomers known as atropisomers.
The stability of atropisomers is quantified by the rotational energy barrier. If this barrier is high enough (typically > 20-23 kcal/mol), the enantiomers can be separated and will not readily interconvert at ambient temperatures. researchgate.net Factors influencing this barrier include the size of the ortho-substituents, the presence of buttressing groups at adjacent positions, and the nature of the bond connecting the two rings. libretexts.orgresearchgate.net For biphenyls with a single ortho-substituent, the rotational barriers are generally lower than in di-ortho substituted systems but can still be significant. researchgate.net
While specific experimental data on the rotational barrier and the resolution of enantiomers for this compound are not extensively documented in publicly available literature, the principles of atropisomerism in structurally related biphenyl-2-carboxylic acids suggest that hindered rotation is a distinct possibility. The interplay between the carboxylic acid group and the substituents on the second ring (3'-fluoro and 4'-nitro) would determine the precise conformational energetics.
The synthesis of axially chiral biaryls can be approached through various stereoselective methods. acs.orgchemistryviews.orgrsc.org These strategies often involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the biaryl coupling reaction, such as a Suzuki-Miyaura coupling. acs.orgorganic-chemistry.orgnih.gov The stereochemical course of such reactions can be influenced by factors like the choice of ligand on the metal catalyst. organic-chemistry.org In the absence of a stereocontrolled synthesis, a racemic mixture of atropisomers would likely be formed. The resolution of such a mixture could potentially be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.
The reactivity of the individual atropisomers of 3'-Fluoro-4-nitrobhenyl-2-carboxylic acid, if they are stable enough to be isolated, would be identical in an achiral environment. However, in the presence of other chiral molecules, such as enzymes or chiral reagents, they would be expected to exhibit different biological activities and reaction kinetics, behaving as distinct chemical entities.
Table 1: Factors Potentially Influencing Atropisomerism in this compound
| Feature | Description | Potential Impact on Stereochemistry |
| Ortho-Substituent | Carboxylic acid group at the 2-position. | Primary contributor to steric hindrance, increasing the rotational barrier around the biphenyl bond. |
| Substituents on the Second Ring | Fluoro group at the 3'-position and a nitro group at the 4'-position. | These groups can influence the electronic properties and the overall conformation of the biphenyl system, which may have a secondary effect on the rotational barrier. |
| Absence of other Ortho-Substituents | Hydrogen atoms at the 2', 6, and 6' positions. | The lack of multiple bulky ortho-substituents suggests the rotational barrier might be lower than in tetra-ortho-substituted biphenyls. |
| Potential for Intramolecular Interactions | Possible hydrogen bonding or other non-covalent interactions involving the carboxylic acid group. | Such interactions could stabilize certain conformations and affect the energy of the transition state for rotation. |
Advanced Characterization Techniques for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, corresponding to the seven protons on the biphenyl (B1667301) core, and a characteristic downfield signal for the carboxylic acid proton. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range. fiveable.me The protons on the two aromatic rings will show complex splitting patterns due to proton-proton and proton-fluorine couplings.
The protons on the nitro-substituted ring are expected to be more deshielded due to the electron-withdrawing nature of the nitro group. The protons on the fluoro-substituted ring will also be influenced by the electronegative fluorine atom.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | - |
| Aromatic Protons | 7.0 - 8.5 | multiplets | J(H,H) and J(H,F) |
¹³C NMR Analysis
The ¹³C NMR spectrum will provide information on all thirteen carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 165-185 ppm. fiveable.me The carbon atoms attached to the fluorine and nitro groups will also show characteristic shifts. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluoro-substituted ring will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 185 |
| Aromatic Carbons | 110 - 150 |
| Carbon attached to Fluorine | ~160 (doublet, ¹JCF ≈ 250 Hz) |
| Carbon attached to Nitro group | ~145 - 150 |
¹⁹F NMR Analysis
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment of the biphenyl system. The signal will likely appear as a multiplet due to coupling with neighboring protons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. The molecular weight of this compound is 261.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 261.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). For this specific molecule, fragmentation could also involve the loss of the nitro group (-NO₂, M-46).
Predicted Mass Spectrometry Fragmentation
| Fragment Ion | m/z | Description |
| [M]⁺ | 261 | Molecular Ion |
| [M-OH]⁺ | 244 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 216 | Loss of carboxyl group |
| [M-NO₂]⁺ | 215 | Loss of nitro group |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, nitro group, and the aromatic rings.
The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. fiveable.me The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm⁻¹. fiveable.me The asymmetric and symmetric stretches of the nitro group will appear around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-F stretch will be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and C=C stretching in the aromatic rings will appear in the 1600-1450 cm⁻¹ region.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |
| NO₂ (Asymmetric Stretch) | 1500 - 1530 | Strong |
| NO₂ (Symmetric Stretch) | 1300 - 1350 | Strong |
| C-F | 1000 - 1250 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | > 3000 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3'-Fluoro-4-nitrobhenyl-2-carboxylic acid is expected to show absorptions characteristic of a conjugated aromatic system. The presence of the nitro group, a strong chromophore, will likely result in absorption bands at longer wavelengths compared to unsubstituted biphenyl. The electronic transitions are typically π → π* transitions of the aromatic rings. The carboxylic acid and fluoro groups will act as auxochromes, modifying the absorption maxima and intensities. It is anticipated that there will be strong absorption in the UV region, potentially extending into the visible range due to the extended conjugation and the presence of the nitro group.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. While the solid-state conformation and packing of this specific molecule remain to be definitively determined, analysis of structurally similar compounds allows for informed predictions regarding its crystalline architecture.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method would be instrumental in elucidating the exact bond lengths, bond angles, and torsion angles of this compound. Crucially, it would reveal the dihedral angle between the two phenyl rings, a key conformational feature influenced by the steric hindrance of the ortho-carboxylic acid group and the electronic effects of the fluoro and nitro substituents.
To provide context, crystallographic data for analogous biphenyl and substituted benzoic acid derivatives often reveal monoclinic or orthorhombic crystal systems. The specific unit cell parameters and space group for this compound would be determined through experimental data collection and structure refinement.
A hypothetical data table based on expected values is presented below to illustrate the type of information that would be obtained from such an analysis.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₈FNO₄ |
| Formula Weight | 261.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| Absorption Coeff. (mm⁻¹) | Value |
| F(000) | Value |
The detailed structural insights gained from X-ray crystallography are vital for understanding the physicochemical properties of this compound, including its solubility, melting point, and stability. This information is also critical for computational modeling and in silico studies aimed at predicting its behavior and interactions in various chemical and biological systems.
Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Nitrobiphenyl 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability, which are key to understanding its chemical nature.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For a molecule like 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are widely employed to perform geometric optimization and predict electronic properties. researchgate.netnih.gov
DFT calculations can determine the ground-state molecular geometry, bond lengths, and angles. Furthermore, these computations are used to calculate key electronic structure properties. researchgate.net For instance, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. The nitro group and carboxylic acid oxygen atoms are expected to be electron-rich (negative potential), while the hydrogen of the carboxylic acid would be electron-poor (positive potential). Mulliken charge analysis provides quantitative values for the partial charges on each atom, further clarifying the electronic landscape of the molecule. researchgate.net
Ab initio (from first principles) methods, such as the Hartree-Fock (HF) method, provide a foundational approach to quantum chemical calculations without reliance on empirical data. nih.gov While often more computationally demanding than DFT for similar accuracy, HF is a crucial tool, especially for benchmarking and for systems where DFT functionals may be less reliable. For fluoro-substituted carboxylic acids, ab initio investigations have been used to identify preferred conformations and to study the energetics of intramolecular hydrogen bonding. researchgate.net In the study of this compound, HF calculations, often in conjunction with DFT, could be used to verify ground-state geometries and calculate vibrational frequencies, providing a comparative analysis of theoretical approaches. nih.gov
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and localization of these orbitals are critical for predicting a molecule's reactivity.
HOMO : Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). For carboxylic acids, the HOMO is typically concentrated on the p-orbitals of the oxygen atoms in the carboxyl group. quora.com
LUMO : Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electron acceptor (electrophile). In this compound, the LUMO is expected to be distributed across the nitrophenyl ring system, influenced by the electron-withdrawing nitro group. quora.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. researchgate.netmdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Benzoic Acid | -7.12 | -0.85 | 6.27 | Low |
| 4-Nitrobenzoic Acid | -8.01 | -2.54 | 5.47 | Moderate |
| 2-Thiophene Carboxylic Acid | -6.89 | -1.21 | 5.68 | Moderate |
Modeling Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, calculations can model reactions involving its carboxylic acid functional group, such as Fischer esterification or amide formation. libretexts.org
By applying DFT methods, researchers can identify the structures of reactants, intermediates, transition states, and products along a reaction coordinate. libretexts.org The calculation of the activation energy—the energy difference between the reactants and the transition state—provides crucial information about the reaction kinetics. This approach allows for a theoretical examination of how the fluoro and nitro substituents influence the reactivity of the carboxylic acid group. For example, modeling the reaction of the acid with thionyl chloride (SOCl₂) could elucidate the pathway to forming the corresponding acyl chloride, a key synthetic intermediate. libretexts.org
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the two phenyl rings gives rise to different conformations, or conformers. The relative orientation of the rings (the dihedral angle) significantly impacts the molecule's steric and electronic properties.
Computational methods, such as performing a Potential Energy Surface (PES) scan, can be used to explore the conformational landscape. nih.gov By systematically rotating the dihedral angle and calculating the energy at each step, the most stable conformers (energy minima) can be identified. These studies can also reveal the energy barriers to rotation.
Furthermore, these calculations can probe potential intramolecular interactions. A key area of investigation would be the possibility of hydrogen bonding between the acidic proton of the carboxyl group and the oxygen atom of the ortho-nitro group, or potentially with the fluorine atom. Such interactions can significantly stabilize certain conformations and influence both the molecule's structure and its chemical properties, such as acidity. researchgate.net
Predictive Studies of Spectroscopic Signatures
Quantum chemical calculations are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.
Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. nih.gov These theoretical spectra, often scaled by a correction factor, can be compared with experimental data to aid in the assignment of specific vibrational modes, such as the C=O stretch of the carboxylic acid or the N-O stretches of the nitro group. researchgate.net
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Comparing calculated shifts with experimental spectra helps in the unambiguous assignment of signals to specific atoms within the molecule. nih.gov
Electronic Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net This provides insight into the molecule's color and photochemical properties.
| Spectroscopic Data | Calculated Value (Method) | Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm-1) | 1725 (B3LYP/6-31G) | 1700 | C=O stretch (Carboxylic Acid) |
| 1H NMR Shift (ppm) | 10.5 (GIAO) | 10.2 | -COOH proton |
| 13C NMR Shift (ppm) | 168.2 (GIAO) | 167.5 | -COOH carbon |
| UV-Vis λmax (nm) | 285 (TD-DFT) | 290 | π → π transition |
Derivatization and Further Synthetic Transformations of 3 Fluoro 4 Nitrobiphenyl 2 Carboxylic Acid
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for introducing a variety of functional groups, fundamentally altering the molecule's physical and chemical properties.
The conversion of the carboxylic acid group of 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid to an ester is a fundamental transformation. One of the most common methods for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com
Alternatively, esterification can be achieved under milder conditions by first activating the carboxylic acid. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. Other activating agents, such as N-bromosuccinimide (NBS) with triphenylphosphine (B44618) (PPh₃), can also facilitate the reaction between the carboxylic acid and various alcohols to produce the corresponding esters in good yields. researchgate.net These methods are particularly useful for substrates that may be sensitive to the harsh conditions of strong acid catalysis.
Table 1: Common Esterification Methods Applicable to this compound
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, often in excess alcohol | Equilibrium-driven; cost-effective for simple alcohols. masterorganicchemistry.com |
| Acyl Halide Formation | SOCl₂ or (COCl)₂, then Alcohol | Typically at room temperature or gentle heat | High-yielding; avoids equilibrium limitations. nbinno.com |
| Activating Agents | PPh₃/NBS, then Alcohol | Mild conditions, often at low to room temperature | Suitable for sensitive substrates. researchgate.net |
The synthesis of amides from this compound is crucial for creating compounds with potential biological activity, as the amide bond is a cornerstone of peptide and pharmaceutical chemistry. nih.govresearchgate.net Direct thermal condensation with an amine is possible but often requires high temperatures. A more common approach involves the use of coupling reagents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions with a broad range of amines. iajpr.com
Boron-based catalysts, including boric acid and tris(2,2,2-trifluoroethyl) borate, have emerged as effective promoters for the direct amidation of carboxylic acids with amines. nih.govresearchgate.net These methods are often praised for their operational simplicity and favorable environmental profile. researchgate.net For instance, boric acid can catalyze the solvent-free reaction between a carboxylic acid and an amine or urea. researchgate.net Another approach is the use of phosphonitrilic chloride trimer (PNT) as an efficient activating agent for a one-pot amidation procedure. iajpr.com
Table 2: Selected Amide Formation Strategies
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Coupling Reagents | EDC/HOBt, Amine | Room temperature in a suitable solvent (e.g., DMF, DCM) | High yields, mild conditions, minimizes side reactions. iajpr.com |
| Boron-Based Catalysis | Boric Acid, Amine | Solvent-free, heating | Green chemistry approach, simple procedure. researchgate.net |
| Borate Esters | B(OCH₂CF₃)₃, Amine | Acetonitrile (B52724), 80°C | Broad substrate scope, simple purification. nih.gov |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, under specific conditions, it can be achieved to yield 3'-fluoro-4-nitrobiphenyl. nbinno.com This reaction is often facilitated by catalysis, particularly with transition metals like copper, palladium, or silver. nih.gov For instance, copper-catalyzed decarboxylative coupling reactions are a well-established method for forming biaryl compounds, though in this case, the goal would be the simple removal of the COOH group. nih.gov A patent describes a decarboxylation coupling reaction using an o-nitrobenzoic acid salt in the presence of a catalyst to produce nitrobiphenyl derivatives, highlighting a potential pathway for related substrates. google.com
Transformations of the Nitro Group
The nitro group is a powerful electron-withdrawing group and a versatile synthetic precursor, primarily for the formation of amino derivatives.
The reduction of the nitro group on the biphenyl (B1667301) scaffold to an amino group yields 4-amino-3'-fluorobiphenyl-2-carboxylic acid. This transformation is a critical step in the synthesis of many heterocyclic compounds and other complex molecules. nbinno.com Catalytic hydrogenation is a common and efficient method, typically employing hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nbinno.com
Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic and reliable method for this conversion. nbinno.com More modern reagents offer greater selectivity and milder reaction conditions. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel catalyst, like nickel(II) acetate (B1210297), can effectively reduce aromatic nitro compounds to their corresponding amines at room temperature. orientjchem.org
Table 3: Methods for the Reduction of the Nitro Group
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temperature to moderate heat, atmospheric or elevated pressure | Clean reaction, high yields, common industrial practice. nbinno.com |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Reflux in aqueous acid | Classic, robust, and cost-effective method. nbinno.com |
| Borohydride Systems | NaBH₄/Ni(OAc)₂·4H₂O | Room temperature in wet acetonitrile | Mild conditions, rapid conversion. orientjchem.org |
In a molecule containing both a nitro group and a carboxylic acid, achieving selective reduction of the nitro group without affecting the carboxyl moiety is essential. The carboxylic acid group is generally resistant to the conditions used for nitro group reduction, such as catalytic hydrogenation or dissolving metal reductions. orientjchem.org
Research has demonstrated the high chemoselectivity of certain reagent systems. For instance, the use of NaBH₄ with Ni(OAc)₂ in wet acetonitrile has been shown to reduce the nitro group of 2-nitrobenzoic acid to anthranilic acid in 94% yield, leaving the carboxylic acid group completely intact. orientjchem.org Similarly, systems like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder are designed for the selective reduction of nitro groups in the presence of other reducible functionalities, including carboxylic acids. Such methods are invaluable for the synthesis of 4-amino-3'-fluorobiphenyl-2-carboxylic acid, ensuring that the carboxylic acid remains available for subsequent derivatization.
Reactions Involving the Fluorine Atom
The fluorine substituent on the biphenyl scaffold, activated by the electron-withdrawing nitro group, is a key site for nucleophilic aromatic substitution, enabling the introduction of a wide range of functionalities.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group, such as a halogen. harvard.edu In the case of this compound, the fluorine atom can be displaced by a variety of nucleophiles. This reaction typically proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nitro group. harvard.edu
The reactivity of the fluorine atom in SNAr reactions is often enhanced compared to other halogens due to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. A range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to displace the fluorine atom, leading to the formation of diverse derivatives. nih.gov
For instance, reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) can introduce new ether linkages. Similarly, amines (RNH₂, R₂NH) can be used to form substituted amino compounds, and thiolates (RS⁻) can be employed to create thioethers. The specific reaction conditions, such as the choice of solvent, base, and temperature, are crucial for optimizing the yield and selectivity of these transformations. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent | Product Type | General Reaction Conditions |
|---|---|---|---|
| Oxygen Nucleophiles | Sodium methoxide, Sodium ethoxide, Phenols | Aryl ethers | Heating with a base in a suitable solvent (e.g., DMF, DMSO) |
| Nitrogen Nucleophiles | Ammonia, Primary amines, Secondary amines | Substituted anilines | Heating with the amine, often in the presence of a base |
| Sulfur Nucleophiles | Sodium hydrosulfide, Thiophenols | Thioethers | Reaction with the thiol or thiolate in a polar aprotic solvent |
Modifications of the Biphenyl Core
Beyond reactions at the fluorine position, the biphenyl core of this compound can be further functionalized through various strategies, including electrophilic aromatic substitution and modern C-H functionalization techniques.
Electrophilic aromatic substitution (EAS) is a classic method for introducing substituents onto aromatic rings. masterorganicchemistry.com The regioselectivity of these reactions on the this compound backbone is dictated by the directing effects of the existing substituents: the nitro group, the carboxylic acid group, and the fluorine atom. Both the nitro and carboxylic acid groups are deactivating and meta-directing, while the fluorine atom is deactivating but ortho, para-directing. lumenlearning.com
Common EAS reactions include:
Nitration: Introduction of an additional nitro group (–NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The position of substitution will be influenced by the combined directing effects of the existing groups.
Halogenation: The introduction of other halogen atoms, such as chlorine or bromine, can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). lumenlearning.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (–SO₃H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups, respectively, are generally less effective on strongly deactivated rings like the one present in this compound. masterorganicchemistry.com
The interplay of the directing effects of the substituents can lead to a mixture of products, and careful control of reaction conditions is often necessary to achieve desired regioselectivity.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
| -COOH (Carboxylic Acid) | Deactivating | Meta |
| -F (Fluoro) | Deactivating | Ortho, Para |
In recent years, C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more direct and atom-economical approach to modifying complex molecules. rsc.org These methods avoid the need for pre-functionalized starting materials and can provide access to novel derivatives that are difficult to synthesize using traditional methods. researchgate.net
For a molecule like 3'-Fluoro-4-nitrobhenyl-2-carboxylic acid, C-H functionalization strategies could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the biphenyl core. These reactions are often catalyzed by transition metals, such as palladium, rhodium, or ruthenium, and can be directed by existing functional groups within the molecule. nih.gov
Potential C-H functionalization strategies that could be explored include:
Direct Arylation: This involves the coupling of a C-H bond with an aryl halide or another arylating agent to form a new biaryl linkage.
C-H Amination, Oxidation, or Halogenation: These reactions would introduce nitrogen, oxygen, or halogen functionalities, respectively, at previously unsubstituted C-H bonds.
The development of C-H functionalization methods applicable to complex, electron-deficient substrates like this compound is an active area of research. The regioselectivity of these reactions would depend heavily on the specific catalyst and directing group strategy employed.
Future Prospects and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted biphenyl (B1667301) carboxylic acids traditionally relies on classic cross-coupling reactions. researchgate.net However, the future of synthesizing compounds like 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid lies in the development of more sustainable and efficient methods. Modern synthetic chemistry is increasingly focused on "green" alternatives that minimize waste, reduce energy consumption, and utilize non-toxic reagents. researchgate.net
Key areas of development include:
Advanced Catalysis: Research is ongoing to develop more robust and recyclable catalysts for cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions. researchgate.netresearchgate.netnih.gov For instance, palladium nanoparticles supported on materials like COOH-modified graphene have shown high efficiency and reusability in the synthesis of fluorinated biphenyl derivatives. mdpi.com Such catalysts offer a greener alternative to homogeneous systems. mdpi.com
C-H Activation: Direct C-H arylation is an emerging strategy that avoids the need for pre-functionalized starting materials (like organohalides or boronic acids), thus reducing the number of synthetic steps and waste generation. This approach offers a more atom-economical route to biphenyl structures.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. seqens.com The integration of flow chemistry with other sustainable technologies like photochemistry and biocatalysis is a promising avenue. seqens.com
Bio-catalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, presenting an environmentally benign alternative to traditional metal catalysts.
| Synthetic Strategy | Advantages | Relevance to this compound |
| Advanced Catalysis | High efficiency, recyclability, reduced metal leaching. mdpi.com | Greener synthesis with lower catalyst loading and waste. |
| C-H Activation | Increased atom economy, fewer synthetic steps. | More direct and efficient assembly of the biphenyl core. |
| Flow Chemistry | Improved safety, scalability, and process control. seqens.com | Safer handling of nitrated compounds and consistent product quality. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Potential for stereoselective synthesis of chiral analogs. |
Advanced Mechanistic Studies Using In Situ Spectroscopy
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new reactivity. In situ spectroscopic techniques are powerful tools for studying reactions as they occur, providing real-time data on the formation of intermediates and the dynamics of the catalytic cycle. youtube.comrsc.org
Techniques such as in situ Raman and Fourier-transform infrared (FTIR) spectroscopy can monitor the concentration of reactants, products, and transient species directly within the reaction vessel. rsc.orgresearchgate.net This allows researchers to:
Identify short-lived catalytic intermediates.
Understand the role of different ligands and additives.
Elucidate the kinetics of individual reaction steps.
Detect catalyst deactivation pathways.
For the synthesis of this compound, which likely involves complex multi-step cross-coupling reactions, in situ spectroscopy could provide invaluable insights into the transmetalation, oxidative addition, and reductive elimination steps, leading to more rational reaction optimization. youtube.comrsc.orgresearchgate.net
High-Throughput Experimentation and Automation in Synthesis
High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions. seqens.comresearchgate.net By employing multi-well plates and robotic automation, HTE allows for the parallel execution of a large number of experiments, enabling the rapid screening of catalysts, solvents, bases, and other reaction parameters. youtube.com
The benefits of HTE in the context of synthesizing analogs of this compound include:
Rapid Reaction Optimization: Quickly identifying the optimal conditions for yield and selectivity, which would be a slow, iterative process using traditional methods. youtube.com
Discovery of Novel Reactions: Screening diverse combinations of reagents and catalysts can lead to the discovery of new synthetic methodologies. youtube.com
Library Synthesis: Efficiently synthesizing a large collection of related compounds for structure-activity relationship (SAR) studies in drug discovery. youtube.com
The integration of HTE with automated analysis and data processing creates a closed-loop system where experimental results can be rapidly fed into the design of subsequent experiments, further accelerating the research cycle. youtube.comnih.gov
| Technology | Application | Impact on Synthesis of Analogues |
| High-Throughput Screening | Rapidly test numerous reaction conditions in parallel. researchgate.net | Accelerated optimization of coupling partners, catalysts, and solvents. |
| Robotic Automation | Automate repetitive tasks like liquid handling and sample preparation. youtube.com | Increased reproducibility and efficiency; enables large-scale screening. |
| Automated Analysis | Integrate with analytical techniques (e.g., LC-MS, GC-MS) for fast results. | Quick determination of reaction outcomes (yield, purity) to inform next steps. |
Applications of Machine Learning in Predictive Chemistry for Analogous Compounds
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling data-driven discovery and prediction. tandfonline.com For compounds analogous to this compound, ML models can be trained on existing chemical data to predict various properties and outcomes. cam.ac.ukacs.org
Key applications include:
Predictive Reaction Modeling: ML algorithms can predict the outcome of unknown reactions, suggesting optimal conditions and identifying promising synthetic routes. cam.ac.uk This can significantly reduce the number of failed experiments.
De Novo Drug Design: Generative models can design novel molecules with desired pharmacological properties, exploring new regions of chemical space to identify potential drug candidates that are structurally similar to the lead compound. patsnap.com
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity, toxicity, and physicochemical properties (e.g., solubility, metabolic stability) of new compounds before they are synthesized. tandfonline.compatsnap.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, and how can purity be validated?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling to assemble the biphenyl scaffold, followed by nitration and fluorination. For example, biphenyl precursors (e.g., 3-fluorobiphenyl derivatives) can undergo regioselective nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts . Purification via recrystallization (melting point validation: 241–243°C ) or column chromatography (monitored by TLC) is critical. Purity should be confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect residual fluorinated intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons and carbons, with ¹⁹F NMR confirming fluorine substitution (δ ~ -110 to -120 ppm for aryl-F) .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₉FNO₄: 262.04) .
- HPLC : Use a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to quantify purity and detect isomers .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in nitration or fluorination reactions for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density maps to predict nitration sites. For example, nitration at the 4-position is favored due to lower activation energy compared to the 2-position. Reaction path searches using quantum chemical software (e.g., Gaussian) combined with transition state analysis can validate mechanistic hypotheses . ICReDD’s workflow integrates computed reaction pathways with experimental validation, reducing trial-and-error iterations .
Q. How should researchers address contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or impurities. Systematic solubility studies should:
- Control Variables : Use standardized solvents (e.g., DMSO, ethanol, aqueous buffers) and temperatures (e.g., 25°C vs. 37°C) .
- Particle Size : Nanomilling or sonication (as in ’s lipid complex formulations) can enhance solubility measurements .
- Analytical Validation : Employ UV-Vis spectroscopy (λ_max for nitro groups ~270 nm) or nephelometry to quantify dissolved vs. suspended material .
Q. What strategies mitigate side reactions during biphenyl coupling or nitration steps?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₄ with arylboronic acids for Suzuki coupling, minimizing homo-coupling byproducts via inert atmosphere (N₂/Ar) .
- Nitration Control : Slow addition of HNO₃ and temperature modulation (0–5°C) to avoid over-nitration. Post-reaction quenching with ice water prevents decomposition .
- Byproduct Tracking : LC-MS or GC-MS to identify and quantify impurities (e.g., di-nitrated derivatives) .
Q. How can reaction kinetics be modeled to optimize yield for scale-up?
- Methodological Answer : Use pseudo-first-order kinetics for nitration or fluorination steps. Monitor reaction progress via inline FTIR or Raman spectroscopy to capture intermediate formation. For example, rate constants (k) derived from time-concentration profiles can inform batch vs. flow reactor designs. highlights chemical software for simulating reactor conditions (e.g., residence time, mixing efficiency) .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) involving this compound?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) can correlate electronic (Hammett σ) or steric parameters with biological activity. For fluorinated analogs, ¹⁹F NMR chemical shifts serve as electronic descriptors. Software like SIMCA or R packages (e.g.,
caret) enable model validation via cross-testing .
Q. How to design experiments for assessing photostability or thermal degradation?
- Methodological Answer :
- Photostability : Expose samples to UV light (e.g., 365 nm) in a controlled chamber, monitoring degradation via HPLC at intervals (0, 24, 48 hrs). Use quinine actinometry to calibrate light intensity .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Accelerated stability studies (40°C/75% RH) can predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
